N-{4-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]PHENYL}OXOLANE-2-CARBOXAMIDE
Overview
Description
N-{4-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]PHENYL}OXOLANE-2-CARBOXAMIDE is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
The synthesis of N-{4-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]PHENYL}OXOLANE-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine derivative: This involves the reaction of 4-methylpiperazine with a suitable sulfonyl chloride to form the sulfonyl piperazine intermediate.
Coupling with the phenyl group: The sulfonyl piperazine intermediate is then coupled with a phenyl derivative under appropriate conditions to form the desired compound.
Cyclization: The final step involves the cyclization of the intermediate to form the tetrahydro-2-furancarboxamide ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
N-{4-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]PHENYL}OXOLANE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
N-{4-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]PHENYL}OXOLANE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]PHENYL}OXOLANE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or receptors, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
N-{4-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]PHENYL}OXOLANE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide: This compound has a similar structure but with an acetamide group instead of the tetrahydro-2-furancarboxamide ring.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Another similar compound with a diethylsulfamoyl group instead of the piperazinyl group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to these similar compounds.
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-18-8-10-19(11-9-18)24(21,22)14-6-4-13(5-7-14)17-16(20)15-3-2-12-23-15/h4-7,15H,2-3,8-12H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKQXPJFWCBXKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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